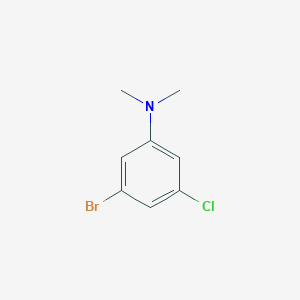

3-Bromo-5-chloro-N,N-dimethylaniline

Overview

Description

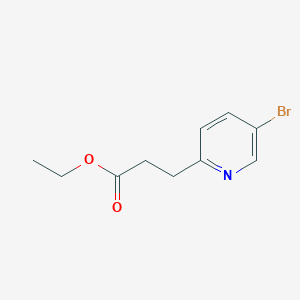

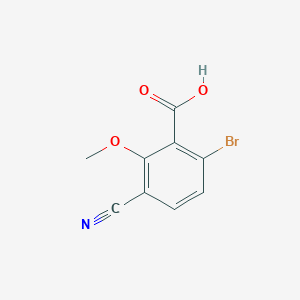

3-Bromo-5-chloro-N,N-dimethylaniline is a chemical compound that is a derivative of aniline . It is involved in fluorination using metal fluoride in the presence of a specific Pd precatalyst .

Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline involves fluorination using metal fluoride . The process uses a Pd precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos) .Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-N,N-dimethylaniline is C8H9BrClN . The molecular weight is 234.52 . The structure of the compound includes a bromine atom and a chlorine atom attached to the benzene ring, along with two methyl groups attached to the nitrogen atom .Chemical Reactions Analysis

3-Bromo-5-chloro-N,N-dimethylaniline is involved in fluorination reactions . It is used to prepare 3-fluoro-N,N-dimethylaniline .Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage Technology

Research in electrochemical technology, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, shows significant progress in electroplating and energy storage. These advances stem from the easier handling of haloaluminate RTILs and their mixtures compared to the past, opening new insights and findings through state-of-the-art technologies. The application of such ionic liquids, potentially including the use of 3-Bromo-5-chloro-N,N-dimethylaniline as a component or in related research, highlights the evolving interest in electrochemical methods for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Pharmacological Review and Research Call

Phenolic acids, including structures similar to 3-Bromo-5-chloro-N,N-dimethylaniline, have garnered attention for their diverse practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, demonstrates significant therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects among others. This review underscores the importance of further studies on phenolic acids to optimize their biological and pharmacological effects, potentially including compounds like 3-Bromo-5-chloro-N,N-dimethylaniline, for practical uses such as natural food additives or therapeutic agents (Naveed et al., 2018).

Environmental Health Perspectives

The study of Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which might include compounds with similar structures to 3-Bromo-5-chloro-N,N-dimethylaniline, reveals their occurrence as trace contaminants in brominated flame retardants and production during the combustion of these chemicals. These compounds, similar in biological effects to PCDDs and PCDFs, including their potential for causing dermal, hepatic, and gastrointestinal toxicities, suggest the importance of understanding the environmental and health impacts of brominated and chlorinated compounds (Mennear & Lee, 1994).

Mechanism of Action

Safety and Hazards

3-Bromo-5-chloro-N,N-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWLLXFIAWAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)

![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)

![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)